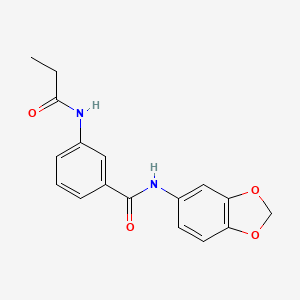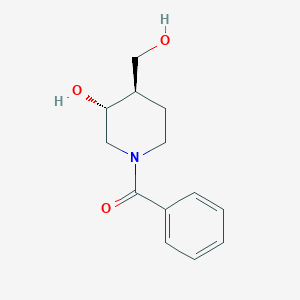![molecular formula C15H19N3O4S B5321531 ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5321531.png)
ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate, commonly known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. EPM is a sulfonamide derivative that has been synthesized through a multi-step process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of EPM involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. EPM has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. By inhibiting MMP activity, EPM can prevent the invasion and metastasis of cancer cells. EPM has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokines. By inhibiting this pathway, EPM can reduce inflammation and prevent the development of inflammatory diseases.
Biochemical and Physiological Effects:
EPM has been found to have various biochemical and physiological effects. In vitro studies have shown that EPM can inhibit the growth of cancer cells and induce apoptosis. EPM has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, EPM has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
EPM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. EPM has also been extensively studied, and its mechanism of action is well understood. However, EPM has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis involves several steps, which can be time-consuming. In addition, EPM has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of EPM. One potential direction is the development of EPM-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of EPM's effects on other signaling pathways and enzymes that are involved in disease development. In addition, the development of new synthesis methods for EPM could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of EPM involves several steps, starting from the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-aminobenzoate. This intermediate is then reacted with 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride to form ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
EPM has been extensively studied for its potential applications in various fields. In the medical field, EPM has shown promising results in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. EPM has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, EPM has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. EPM has also been found to have cardioprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
ethyl 2-[(1-ethyl-5-methylpyrazol-4-yl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-18-11(3)14(10-16-18)23(20,21)17-13-9-7-6-8-12(13)15(19)22-5-2/h6-10,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHKYJGNNWUQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(isopropylamino)-2-oxoethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5321452.png)
![1-{[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5321453.png)
![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5321483.png)


![4-{3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5321514.png)
![3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B5321520.png)
![3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321525.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5321536.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5321544.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5321550.png)